2-Phenylethyl beta-primeveroside
2-Phenylethyl beta-primeveroside
Phenylethyl primeveroside, also known as paxgp, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Phenylethyl primeveroside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, phenylethyl primeveroside is primarily located in the cytoplasm. Outside of the human body, phenylethyl primeveroside can be found in herbs and spices and tea. This makes phenylethyl primeveroside a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
129932-48-5
VCID:
VC21180580
InChI:
InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
SMILES:
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O
Molecular Formula:
C19H28O10
Molecular Weight:
416.4 g/mol
2-Phenylethyl beta-primeveroside
CAS No.: 129932-48-5
Cat. No.: VC21180580
Molecular Formula: C19H28O10
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phenylethyl primeveroside, also known as paxgp, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Phenylethyl primeveroside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, phenylethyl primeveroside is primarily located in the cytoplasm. Outside of the human body, phenylethyl primeveroside can be found in herbs and spices and tea. This makes phenylethyl primeveroside a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 129932-48-5 |
| Molecular Formula | C19H28O10 |
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |
| Standard InChI Key | ZRGXCWYRIBRSQA-BMVMOQKNSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O |
| SMILES | C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O |
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